molecular formula C10H16O3 B8393608 2-Ethyl-5-carboethoxycyclopentanone

2-Ethyl-5-carboethoxycyclopentanone

Cat. No.: B8393608
M. Wt: 184.23 g/mol
InChI Key: WNBAQSYZUDXQDI-UHFFFAOYSA-N
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Description

2-Ethyl-5-carboethoxycyclopentanone (CAS 16429-01-9) is a cyclopentanone derivative with the molecular formula C10H16O3 and a molecular weight of 184.232 g/mol . This compound, also known scientifically as Ethyl 3-ethyl-2-oxo-cyclopentanecarboxylate, features a ketone and an ester functional group on its cyclopentane ring, making it a valuable building block in organic synthesis . As a β-keto ester, it is expected to participate in various condensation reactions and serve as a versatile precursor for synthesizing more complex cyclic structures. Researchers can utilize this compound in the development of pharmaceuticals, fragrances, and specialty chemicals. It is supplied as a For Research Use Only (RUO) product, strictly for use in laboratory and chemical research applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 3-ethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-7-5-6-8(9(7)11)10(12)13-4-2/h7-8H,3-6H2,1-2H3

InChI Key

WNBAQSYZUDXQDI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1=O)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis draws parallels between 2-ethyl-5-carboethoxycyclopentanone and related compounds based on substituent effects, reactivity, and applications:

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Structure: A linear pentynoate ester with an ethoxycarbonyloxy group at position 5 and two phenyl substituents.
  • Key Differences: The linear alkyne backbone contrasts with the cyclopentanone ring, reducing ring strain but limiting conformational rigidity.
  • Reactivity: The alkyne moiety enables cycloaddition reactions (e.g., Huisgen cycloaddition), which are inaccessible in the saturated cyclopentanone system . The ethoxycarbonyloxy group may undergo hydrolysis under acidic or basic conditions, akin to the carboethoxy group in the target compound.

Hexachlorocyclohexane (HCH) Isomers

  • Structure : Chlorinated cyclohexane derivatives with varying chlorine substitution patterns (e.g., 1,2,3,4,5,5-hexachloro-1,3-cyclopentadiene, CAS 77-47-4).
  • Key Differences: The electron-withdrawing chlorine substituents in HCH isomers drastically alter electronic properties compared to the electron-donating ethyl and ester groups in this compound. HCH isomers exhibit environmental persistence and toxicity, whereas the target compound’s ester and ketone groups suggest biodegradability .

Comparative Data Table

Compound Core Structure Key Substituents Reactivity Highlights Applications Reference
This compound Cyclopentanone 2-ethyl, 5-carboethoxy Keto-enol tautomerism, ester hydrolysis Intermediate in fine chemical synthesis N/A
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Linear pentynoate 5-ethoxycarbonyloxy, 5,5-diphenyl Alkyne cycloadditions, ester hydrolysis Catalytic synthesis of heterocycles
1,2,3,4,5,5-Hexachloro-1,3-cyclopentadiene (CAS 77-47-4) Cyclopentadiene 1,2,3,4,5,5-hexachloro Electrophilic substitution Pesticide precursor (historical)

Research Findings and Limitations

  • Synthetic Pathways: The Gao et al. (2014) work highlights palladium-catalyzed cyclization strategies for ester-containing compounds, which could theoretically apply to synthesizing this compound . However, the absence of direct evidence necessitates caution.
  • Structural Analysis: The crystallographic methods described by Hübschle et al.

Preparation Methods

Reaction Conditions and Optimization

The process employs sodium metal in toluene as both base and solvent. Key parameters include:

ParameterValueSource
Temperature100–115°C
Reaction Time5 hours
Yield74–81%
SolventToluene
BaseSodium (0.5–1.0 equiv)

The reaction proceeds via deprotonation of the α-hydrogen of the ester, followed by nucleophilic attack on the carbonyl carbon, eliminating ethanol. The use of toluene enhances reaction efficiency by azeotropically removing ethanol, shifting equilibrium toward product formation.

Side Reactions and Mitigation

Competing intermolecular esterification may occur at temperatures exceeding 120°C, reducing yields. This is mitigated by precise temperature control and gradual addition of sodium to prevent localized overheating. Post-reaction quenching with aqueous HCl ensures protonation of the enolate intermediate, stabilizing the product.

Alkylation of Cyclopentanone Derivatives

An alternative route involves alkylation of pre-formed cyclopentanone intermediates. Ethyl iodoacetate serves as the carboethoxy source, while ethyl groups are introduced via Grignard or organocuprate reagents.

Stepwise Alkylation Protocol

  • Formation of Cyclopentanone Enolate :
    Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) generates the enolate at −10°C.

  • Alkylation with Ethyl Iodoacetate :
    The enolate reacts with ethyl iodoacetate at 80°C for 8 hours.

ParameterValueSource
Temperature (Step 2)80°C
Reaction Time8 hours
Yield65–70%
SolventDMSO

Stereochemical Considerations

The reaction produces a racemic mixture due to non-selective enolate formation. Asymmetric variants using chiral auxiliaries (e.g., Evans oxazolidinones) remain unexplored but could enhance enantioselectivity.

Reformatsky Reaction with Cyclopentanone

The Reformatsky reaction offers a stereocontrolled pathway by coupling ethyl bromoacetate with cyclopentanone derivatives in the presence of zinc.

Mechanistic Pathway

  • Zinc Activation :
    Zinc reacts with ethyl bromoacetate to form an organozinc intermediate.

  • Nucleophilic Addition :
    The zinc enolate attacks the carbonyl carbon of 2-ethylcyclopentanone, forming a β-hydroxy ester.

  • Dehydration :
    Acidic workup (e.g., HCl) induces dehydration to yield the α,β-unsaturated ester, which is hydrogenated to the saturated product.

ParameterValueSource
CatalystZinc dust
SolventTetrahydrofuran (THF)
TemperatureReflux (66°C)
Yield80–85%

Advantages Over Competing Methods

  • Higher Yields : 80–85% vs. 65–81% for other methods.

  • Functional Group Tolerance : Compatible with substrates bearing acid-sensitive groups.

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics across methodologies:

MethodYield (%)Temperature RangeKey AdvantageLimitation
Diethyl Adipate Cyclization74–81100–115°CScalabilitySide reactions at high T
Alkylation65–70−10°C to 80°CModularityRacemic product
Reformatsky Reaction80–8566°C (reflux)Stereocontrol potentialRequires anhydrous conditions

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural identity of 2-Ethyl-5-carboethoxycyclopentanone?

  • Methodology :
    • Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to assess purity. Reference retention indices against standards like 5-Ethylcyclopent-2-en-1-one (NIST Chemistry WebBook) to validate separation efficiency .
    • Spectroscopy : Combine 1^1H/13^13C NMR to confirm substituent positions (e.g., ethyl and carboethoxy groups). IR spectroscopy can identify carbonyl stretching frequencies (~1700–1750 cm1^{-1}) for ketone and ester functionalities.
    • Physical Properties : Compare observed boiling points and densities with literature values for structurally similar cyclopentanones (e.g., 2-Methylcyclopentanone: bp 139–140°C, d 0.916) to verify consistency .

Q. How can a synthesis pathway for this compound be designed to optimize yield and selectivity?

  • Methodology :
    • Retrosynthetic Analysis : Start with cyclopentanone as the core. Introduce the ethyl group via alkylation (e.g., enolate alkylation) and the carboethoxy moiety via Claisen condensation or esterification.
    • Steric Considerations : Use bulky bases (e.g., LDA) to direct alkylation to the less hindered position. Monitor regioselectivity using kinetic vs. thermodynamic control .
    • Purification : Employ fractional distillation (bp ~140–160°C range for cyclopentanone derivatives) and recrystallization in non-polar solvents to isolate the product .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound derivatization?

  • Methodology :
    • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to compare activation energies of competing pathways (e.g., nucleophilic attack at carbonyl vs. β-keto positions). Validate with experimental kinetic data .
    • Transition State Analysis : Identify steric clashes or electronic effects (e.g., electron-withdrawing carboethoxy group) that favor one mechanism over another.
    • Validation : Cross-reference computational results with isotopic labeling experiments (e.g., 18^{18}O tracing in ester hydrolysis) to confirm mechanistic pathways .

Q. What strategies mitigate variability in biological activity data for this compound analogs?

  • Methodology :
    • Dose-Response Standardization : Use Hill equation modeling to normalize activity curves across assays. Account for solvent effects (e.g., DMSO vs. ethanol) on compound solubility .
    • Structural-Activity Relationships (SAR) : Perform cluster analysis on substituent electronic parameters (Hammett σ) and steric bulk (Taft constants) to identify outliers in bioactivity datasets .
    • Reproducibility Checks : Replicate assays in triplicate with blinded controls. Use ANOVA to distinguish biological variability from experimental noise .

Q. How should researchers address discrepancies between observed and theoretical spectroscopic data for derivatives?

  • Methodology :
    • Error Source Identification : Check for solvent polarity effects on NMR chemical shifts (e.g., CDCl3_3 vs. DMSO-d6_6) and temperature-dependent peak splitting in GC-MS .
    • Cross-Validation : Compare experimental IR/Raman spectra with simulated spectra from computational tools (e.g., Gaussian). Adjust for anharmonicity in carbonyl vibrations .
    • Contradiction Resolution : Apply Occam’s razor—prioritize the simplest explanation (e.g., impurity vs. tautomerism) and validate via orthogonal techniques like X-ray crystallography .

Data Presentation and Critical Analysis Guidelines

  • Tables : Include retention times (GC), 1^1H NMR shifts, and bioactivity IC50_{50} values with ±SEM. Use SI units consistently .
  • Statistical Rigor : Apply Tukey’s HSD test for post-hoc comparisons in bioassays. Report p-values and effect sizes .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to IUPAC nomenclature to avoid ambiguity .

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